N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative characterized by three key structural motifs:
- A 4-methyl-6-oxopyrimidin-1(6H)-yl core, a scaffold commonly associated with kinase inhibition or enzyme modulation.
- A pyridin-4-yl substituent at the pyrimidinone C2 position, which may enhance binding affinity to target proteins through hydrogen bonding or π-π interactions.
This compound’s synthesis typically involves coupling reactions between functionalized pyrimidinone intermediates and benzodioxole-containing amines, as seen in analogous pathways described in the literature .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13-8-19(26)24(20(23-13)15-4-6-21-7-5-15)11-18(25)22-10-14-2-3-16-17(9-14)28-12-27-16/h2-9H,10-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFPEYAJOUSCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is often achieved through a reaction involving catechol and an appropriate alkylating agent under controlled conditions. The pyrimidinone ring is then constructed through a cyclization reaction involving a β-keto ester and a pyridine derivative. The final step involves the coupling of these two intermediates using a suitable amide-forming reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form benzoquinone derivatives.
Reduction: The pyrimidinone ring can be reduced to form pyrimidinol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Benzoquinone derivatives.
Reduction: Pyrimidinol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Pyridin-4-yl vs. Piperidin-1-yl Substitution
A closely related compound, 2-[4-methyl-6-oxo-2-(piperidin-1-yl)pyrimidin-1(6H)-yl]-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide , replaces the pyridin-4-yl group with a piperidin-1-yl moiety (). Key differences include:
- Molecular Weight : The piperidinyl variant has a molecular weight of 384.43 g/mol, while the pyridinyl analog (target compound) is lighter (C19H18N4O4, ~366 g/mol), likely due to the absence of piperidine’s additional CH2 groups.
- Solubility : The pyridinyl group may improve aqueous solubility compared to the more hydrophobic piperidine.
- Synthetic Yield : Piperidinyl derivatives are often synthesized in higher yields (e.g., 66% for thioether analogs; ), whereas pyridinyl analogs may require stricter reaction conditions .
Thioether vs. Acetamide Linkers
Compound 5.12 (), 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide, features a thioether linkage instead of the acetamide group. Notable contrasts include:
- NMR Shifts : The thioether’s SCH2 group (δ 4.11 ppm) exhibits distinct downfield shifts compared to the acetamide’s carbonyl (δ ~10.01 ppm).
Substituent Effects on Indazolo-Quinoxaline Analogs
describes fused indazolo-quinoxaline derivatives with variable aryl substituents (e.g., phenyl, p-tolyl, bromophenyl). While structurally distinct from the target compound, these analogs demonstrate how substituent changes influence spectroscopic properties:
| Compound ID | Substituent | Key NMR Shifts (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 6b | Phenyl | 7.60–7.27 (aromatic H) | 452.1921 |
| 6c | p-Tolyl | 2.18 (CH3) | 466.2078 |
| 6d | 4-Bromophenyl | 7.05 (Br-coupled aromatic H) | 532.0983 |
The target compound’s pyridin-4-yl group would similarly alter NMR and HRMS profiles, with pyridine protons typically resonating at δ 8.5–9.0 ppm .
Key Research Findings
Structural Confirmation via Spectroscopy
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide, with CAS number 1211211-96-9, is a compound that has garnered attention for its potential biological activities. Its unique structure combines a benzo[d][1,3]dioxole moiety with a pyrimidine derivative, suggesting a multifaceted mechanism of action that may influence various biological pathways.
The molecular formula of this compound is with a molecular weight of 301.30 g/mol. The structure consists of a benzo[d][1,3]dioxole group attached to an acetamide linked to a pyrimidine derivative, which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1211211-96-9 |
| Molecular Formula | C₁₅H₁₅N₃O₄ |
| Molecular Weight | 301.30 g/mol |
Biological Activity Overview
Recent studies have highlighted various biological activities associated with compounds structurally similar to this compound. These include:
- Anticancer Activity : Compounds with similar scaffolds have demonstrated significant antitumor effects. For example, derivatives of benzo[d][1,3]dioxole have shown IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines such as HepG2 and HCT116 .
- Antimicrobial Properties : The incorporation of the pyridine and pyrimidine rings has been linked to enhanced antimicrobial activity against a range of pathogens .
- Antioxidant Effects : Some derivatives exhibit substantial antioxidant properties, potentially through mechanisms involving the inhibition of lipid peroxidation and scavenging free radicals .
Anticancer Mechanisms
A study evaluating the anticancer properties of related compounds demonstrated that certain derivatives inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway. This was evidenced by alterations in the expression of Bcl-2 family proteins and activation of caspases during treatment .
Antimicrobial Activity
Research into the antimicrobial potential of similar compounds revealed that modifications at specific positions on the pyrimidine ring enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds exhibiting substitutions at the 4-position showed improved efficacy compared to their unsubstituted counterparts .
Antioxidant Studies
In antioxidant assays using DPPH and ABTS methods, compounds analogous to this compound exhibited significant radical scavenging activities with EC50 values indicating potent antioxidant capacity .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound integrates a benzo[d][1,3]dioxole moiety linked to a pyridinyl-pyrimidinone core via an acetamide bridge. The benzo[d][1,3]dioxole enhances lipophilicity, potentially improving membrane permeability, while the pyrimidinone and pyridine groups offer hydrogen-bonding and π-π stacking interactions with biological targets . The acetamide linker provides conformational flexibility, critical for target engagement.
Q. What are standard synthetic protocols for this compound?
Synthesis typically involves:
- Step 1: Condensation of a pyridinyl-pyrimidinone precursor with bromoacetamide derivatives under basic conditions (e.g., NaH in DMF) .
- Step 2: Coupling the intermediate with a benzo[d][1,3]dioxole-containing amine via HATU or HBTU-mediated amidation in polar aprotic solvents (e.g., DMF or DCM) .
- Step 3: Purification via column chromatography and characterization using 1H/13C NMR, HRMS, and HPLC (purity >90%) .
Q. Which characterization techniques are essential for confirming its structure?
- NMR Spectroscopy: Assigns proton and carbon environments (e.g., δ ~6.8–8.6 ppm for aromatic protons) .
- HRMS: Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC: Ensures purity (>95% by reverse-phase C18 columns) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires:
- Catalyst Selection: HATU over HBTU for higher amidation efficiency .
- Solvent Effects: DMF improves solubility of intermediates compared to ethanol .
- Temperature Control: Maintain 0–5°C during condensation to minimize side reactions .
- Inert Atmosphere: Use N2/Ar to prevent oxidation of sensitive intermediates .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | HATU | +15–20% |
| Solvent | DMF | +10% |
| Temperature | 0–5°C | +5–8% |
Q. How does this compound interact with biological targets, and what assays validate its activity?
The compound likely inhibits kinases or GPCRs due to its pyrimidinone core and aromatic motifs. Key assays include:
- Enzyme Inhibition: IC50 determination via fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Receptor Binding: Radioligand displacement studies (e.g., [3H]-labeled antagonists) .
- Cellular Uptake: Confocal microscopy with fluorescent analogs to assess permeability .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay Conditions: Variability in buffer pH or ATP concentrations in kinase assays .
- Compound Purity: Batch-to-batch impurities (e.g., <90% purity) altering off-target effects .
- Cell Line Differences: Genetic variability in target expression levels . Mitigation: Standardize protocols (e.g., CLIA guidelines) and validate purity via LC-MS .
Q. What computational methods support its structure-activity relationship (SAR) analysis?
- Molecular Docking: Predict binding poses with targets (e.g., AutoDock Vina) using PyMOL visualization .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS) .
Methodological Guidance
Q. What strategies improve its solubility for in vivo studies?
- Prodrug Design: Introduce phosphate esters at the pyrimidinone oxygen .
- Formulation: Use cyclodextrin-based nanoencapsulation or PEGylation .
- Co-solvents: Employ DMSO/water mixtures (≤10% DMSO) for IV administration .
Q. How can metabolic stability be assessed preclinically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
